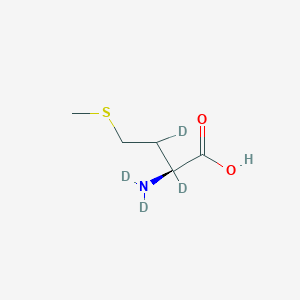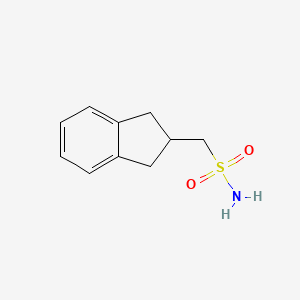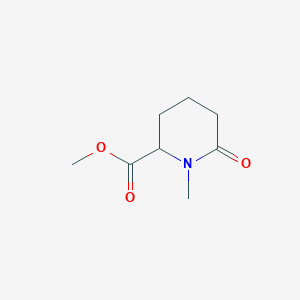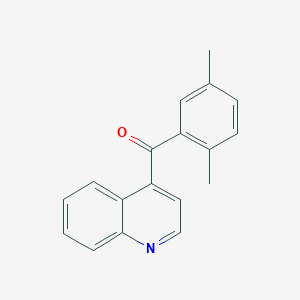![molecular formula C8H15N3O2 B1433642 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide CAS No. 1803586-84-6](/img/structure/B1433642.png)
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide
Overview
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. CORM-3 has been shown to exhibit anti-inflammatory, anti-apoptotic, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives exhibit a wide range of pharmacological activities due to their unique structural features. A review by Asif and Imran (2019) highlights the significance of morpholine in chemical design for developing compounds with diverse pharmacological activities. The review emphasizes the importance of morpholine derivatives in biochemistry and their potential applications in designing novel therapeutic agents (Asif & Imran, 2019).
Antioxidative Spiroalkaloids with Morpholine Moiety
Research on antioxidative spiroalkaloids, particularly those containing a rare morpholine moiety, showcases the potential of these compounds in therapeutic applications. Faisal et al. (2018) discussed acortatarins and shensongines, highlighting their significant antioxidative properties and potential as starting points for new therapeutics targeting diseases where reactive oxygen species (ROS) are implicated, such as cardiovascular diseases and diabetic complications (Faisal et al., 2018).
Pyrrole-Based Compounds in Drug Discovery
Pyrrole and its derivatives play a crucial role in medicinal chemistry, with applications spanning across anticancer, antimicrobial, and antiviral activities. Li Petri et al. (2020) focused on the significance of pyrrole-based compounds in drug discovery, demonstrating their wide-ranging therapeutic potential and their role as pharmacophore units in numerous drugs (Li Petri et al., 2020).
Role of Pyrrolidine in Novel Bioactive Compounds
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is highlighted for its versatility in the design of compounds for treating human diseases. Li Petri et al. (2021) discussed the bioactive molecules characterized by the pyrrolidine ring, underscoring the scaffold's contribution to exploring pharmacophore space and enhancing stereochemistry and three-dimensional coverage of molecules (Li Petri et al., 2021).
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-10-8(12)7-4-11-3-1-2-6(11)5-13-7/h6-7H,1-5,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAKOUNSPUFPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)


![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)



